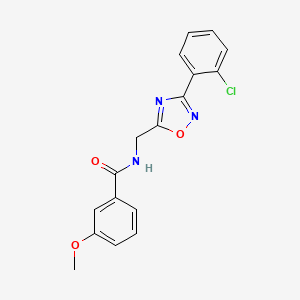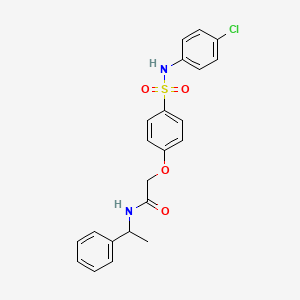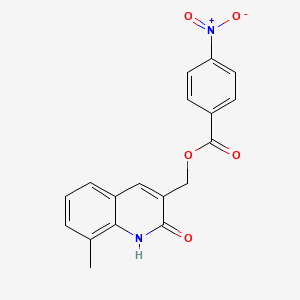
N-(tert-butyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, and play a crucial role in regulating synaptic transmission. TBOA has been widely used in scientific research to investigate the role of EAATs in various physiological and pathological conditions.
Mecanismo De Acción
N-(tert-butyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide inhibits the reuptake of glutamate by EAATs, leading to increased extracellular levels of glutamate. This can have both beneficial and detrimental effects depending on the context. In the healthy brain, increased glutamate levels can enhance synaptic transmission and plasticity, whereas in pathological conditions, such as epilepsy, increased glutamate levels can contribute to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to inhibiting EAATs, this compound can also modulate the activity of other ion channels and receptors, including NMDA receptors and GABA receptors. This compound has been shown to enhance long-term potentiation, a cellular mechanism underlying learning and memory, and to have neuroprotective effects in various models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has several advantages as a research tool. It is highly selective for EAATs and has a long duration of action, making it useful for studying the role of EAATs in various physiological and pathological conditions. However, this compound also has some limitations. It can have off-target effects on other ion channels and receptors, and its effects can be context-dependent, making it important to carefully consider the experimental design and interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide and EAATs. One area of interest is the development of more selective and potent EAAT inhibitors with fewer off-target effects. Another area of interest is the investigation of the role of EAATs in various neurological disorders and the potential therapeutic benefits of EAAT inhibitors. Finally, the development of imaging techniques to visualize EAAT activity in vivo could provide valuable insights into the role of EAATs in normal and pathological brain function.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butyl)-2-aminobenzamide to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been widely used in scientific research to investigate the role of EAATs in various physiological and pathological conditions. EAATs are involved in regulating synaptic transmission, and dysfunction of EAATs has been implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. This compound has been used to study the role of EAATs in these conditions and to evaluate the potential therapeutic benefits of EAAT inhibitors.
Propiedades
IUPAC Name |
N-tert-butyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-9-11-14(12-10-13)17-21-19(25-23-17)16-8-6-5-7-15(16)18(24)22-20(2,3)4/h5-12H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPWMEMYGSLVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719341.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719363.png)



![2-[N-(2-phenylethyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7719392.png)






